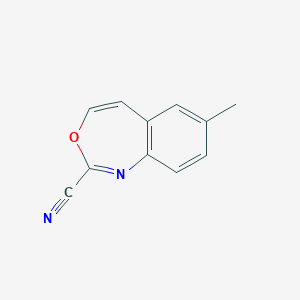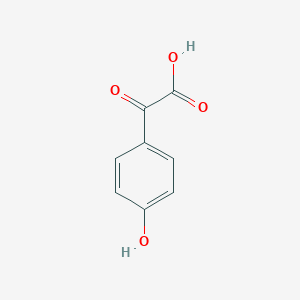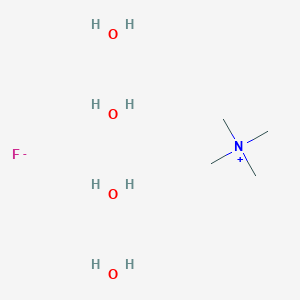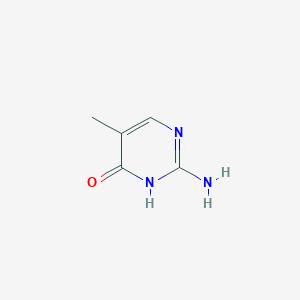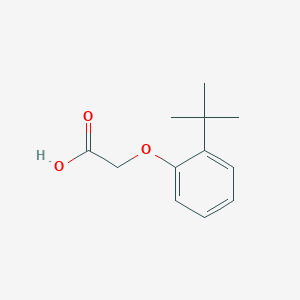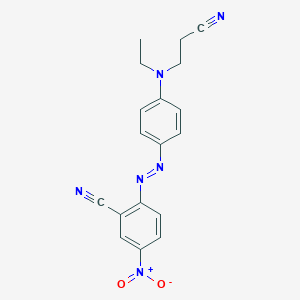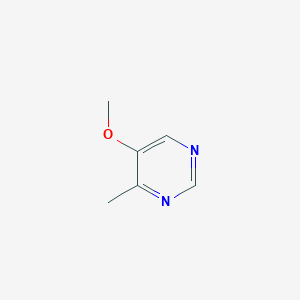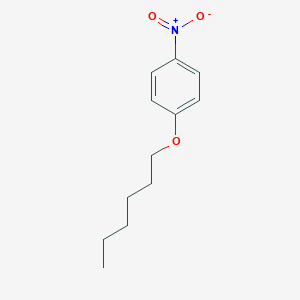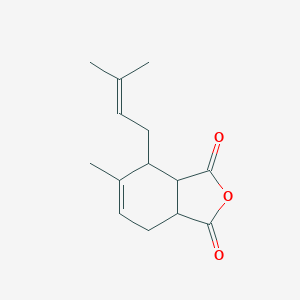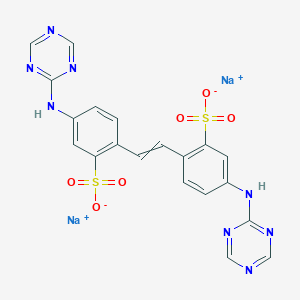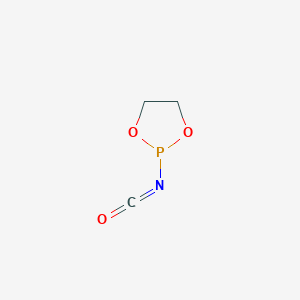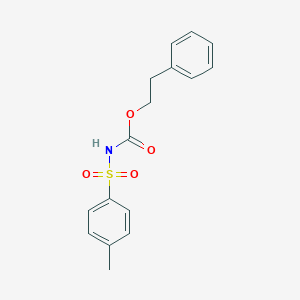
N-Tosylcarbamic acid phenethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tosylcarbamic acid phenethyl ester, also known as N-Tosyl-phenylalanine chloromethyl ketone (TPCK), is a chemical compound that has been widely used in scientific research. This compound is a derivative of phenylalanine and is commonly used as a protease inhibitor. TPCK is an important tool in the study of protein function and has been used in various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of N-Tosylcarbamic acid phenethyl ester involves the covalent modification of the active site of specific proteases. TPCK reacts with the active site of proteases, forming a covalent bond with the enzyme and irreversibly inhibiting its activity. This mechanism of action makes TPCK a potent and specific inhibitor of proteases and has made it a valuable tool in the study of protein function.
Biochemical and Physiological Effects
N-Tosylcarbamic acid phenethyl ester has a range of biochemical and physiological effects. As a protease inhibitor, TPCK can affect a wide range of cellular processes that rely on protein degradation. Additionally, TPCK has been shown to inhibit the activity of thrombin, which can affect blood coagulation. TPCK has also been shown to inhibit the activity of caspases, which play a key role in the apoptotic pathway. These effects make TPCK an important tool in the study of cellular processes and disease mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Tosylcarbamic acid phenethyl ester is its specificity for certain proteases. This specificity allows researchers to study the effects of specific proteases on cellular processes, without affecting other proteases. Additionally, TPCK is relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of TPCK is that it is an irreversible inhibitor, meaning that it permanently inhibits the activity of the protease. This can make it difficult to study the effects of protease activity over time, as the protease cannot be reactivated.
Orientations Futures
There are many future directions for research involving N-Tosylcarbamic acid phenethyl ester. One area of research could be the development of more specific protease inhibitors, which could allow researchers to study the effects of individual proteases on cellular processes. Additionally, TPCK could be used in the development of new therapeutics for diseases that involve abnormal protease activity, such as cancer and Alzheimer's disease. Finally, future research could focus on the development of reversible protease inhibitors, which would allow researchers to study the effects of protease activity over time.
Méthodes De Synthèse
The synthesis of N-Tosylcarbamic acid phenethyl ester involves the reaction between tosyl chloride and phenethyl alcohol in the presence of a base such as sodium hydroxide. The resulting tosylate ester is then reacted with phenylalanine in the presence of a chloromethyl ketone reagent to form N-Tosylcarbamic acid phenethyl ester. This synthesis method has been widely used and is relatively simple, making it a popular choice for researchers.
Applications De Recherche Scientifique
N-Tosylcarbamic acid phenethyl ester has been used in a wide range of scientific research applications. One of the most common uses of TPCK is as a protease inhibitor. Proteases are enzymes that break down proteins, and TPCK inhibits the activity of specific proteases, allowing researchers to study the effects of protein degradation on cellular processes. TPCK has also been used in the study of blood coagulation, as it inhibits the activity of thrombin, a key enzyme in the coagulation cascade. Additionally, TPCK has been used in the study of apoptosis, or programmed cell death, as it inhibits the activity of caspases, a group of proteases that play a key role in the apoptotic pathway.
Propriétés
Numéro CAS |
18303-11-2 |
|---|---|
Nom du produit |
N-Tosylcarbamic acid phenethyl ester |
Formule moléculaire |
C16H17NO4S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clé InChI |
YYJDVUPKIHLXML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
Synonymes |
N-Tosylcarbamic acid phenethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
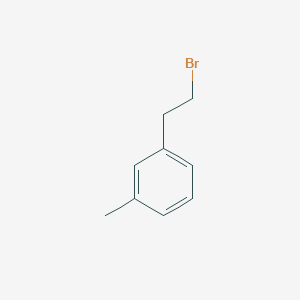
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
